4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile
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Overview
Description
4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile is a heterocyclic compound featuring a thiazolidine ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile typically involves the reaction of 2-amino-5-chlorophenol with benzaldehyde to form an imine intermediate. This intermediate then reacts with mercaptoacetic acid, undergoing intramolecular cyclization to yield the thiazolidinone structure .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry approaches to enhance yield and purity while minimizing environmental impact. For example, the use of ionic liquids as solvents and catalysts can simplify the separation process and eliminate the need for metal salt catalysts .
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues .
Uniqueness
4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its broad range of applications in different fields highlight its significance in scientific research and industry .
Properties
IUPAC Name |
4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-5-7-1-3-8(4-2-7)12-10-13-9(14)6-15-10/h1-4H,6H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKNVQWZXYUYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)C#N)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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